(-)-Eseroline fumarate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H22N2O5 |

|---|---|

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

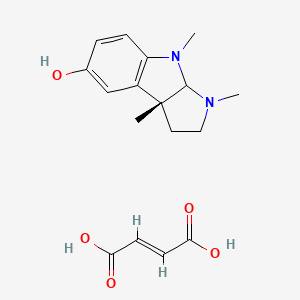

(8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12?,13-;/m1./s1 |

Clave InChI |

PBZRRADJWNBPNY-CZQHCBGBSA-N |

SMILES isomérico |

C[C@]12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Eseroline Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a principal metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a unique and complex pharmacological profile. Unlike its parent compound, eseroline (B613827) exhibits a dual mechanism of action, functioning as both a reversible competitive inhibitor of acetylcholinesterase (AChE) and a potent agonist at the µ-opioid receptor. This dual activity confers upon it both cholinergic and potent antinociceptive properties. This document provides a detailed examination of these core mechanisms, supported by quantitative data, signaling pathway diagrams, and comprehensive experimental protocols relevant to its study.

Core Mechanisms of Action

(-)-Eseroline's pharmacological effects are primarily attributed to its interaction with two distinct neurochemical systems: the cholinergic system and the endogenous opioid system.

Cholinergic System Modulation: Acetylcholinesterase Inhibition

(-)-Eseroline acts as a reversible and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1] This inhibition is characterized as rapid in onset and rapidly reversible, with enzymatic activity being fully restored within seconds of dilution.[1] By inhibiting AChE, eseroline increases the concentration and prolongs the duration of action of acetylcholine at cholinergic synapses. This leads to enhanced activation of both postsynaptic nicotinic and muscarinic receptors.[2][3]

The inhibitory action of eseroline on AChE is significantly more potent than its effect on butyrylcholinesterase (BuChE), indicating a degree of selectivity.[1]

dot

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of eseroline has been quantified across various enzyme sources, demonstrating its competitive nature.

| Enzyme Source | Inhibitor Constant (Kᵢ) | Reference |

| Electric Eel AChE | 0.15 ± 0.08 µM | [1] |

| Human RBC AChE | 0.22 ± 0.10 µM | [1] |

| Rat Brain AChE | 0.61 ± 0.12 µM | [1] |

| Horse Serum BuChE | 208 ± 42 µM | [1] |

Opioid System Agonism

A defining characteristic of (-)-eseroline is its potent activity as a µ-opioid receptor agonist.[4] This action is responsible for its strong antinociceptive (analgesic) effects, which have been reported to be more potent than morphine in some studies.[4] The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.[5][6]

Activation of the µ-opioid receptor by an agonist like eseroline leads to:

-

Inhibition of Adenylyl Cyclase : The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

Modulation of Ion Channels : The dissociated Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[6][7]

-

Reduced Neurotransmitter Release : The combined effects of hyperpolarization and reduced calcium influx decrease neuronal excitability and inhibit the release of neurotransmitters, particularly those involved in pain signaling like substance P and glutamate. This presynaptic inhibition is a key mechanism for its analgesic effect.[6]

The opioid-mediated effects of eseroline are effectively antagonized by naloxone, a classic opioid antagonist.

dot

Other Pharmacological Effects

-

Muscarinic Effects : At higher concentrations (>5 µM), in the presence of an opioid antagonist like naloxone, eseroline can induce smooth muscle contractions that are antagonized by atropine. This suggests a direct or indirect muscarinic agonist-like effect at supratherapeutic concentrations.[1]

-

Neurotoxicity : In vitro studies on neuronal cell cultures have shown that eseroline can induce cell death at concentrations ranging from 40-75 µM.[8] This toxicity appears to be mediated by a mechanism involving the depletion of cellular ATP.[8]

Experimental Protocols

The dual mechanism of eseroline necessitates distinct assays to characterize its activity at each target. Below are representative protocols for key in vitro experiments.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.

Methodology

-

Reagent Preparation :

-

Assay Buffer : 0.1 M Phosphate Buffer, pH 8.0.

-

DTNB Solution : 10 mM DTNB in assay buffer.

-

Substrate Solution : 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).

-

Enzyme Solution : Purified AChE (e.g., from electric eel or human recombinant) diluted in assay buffer to a working concentration (e.g., 0.1 U/mL).

-

Inhibitor Solution : Prepare a stock solution of (-)-eseroline fumarate (B1241708) in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer.

-

-

Assay Procedure (96-well plate format) :

-

Add 140 µL of assay buffer to each well.

-

Add 10 µL of the appropriate (-)-eseroline dilution or solvent (for control) to the wells.

-

Add 10 µL of the DTNB solution to all wells.

-

Add 10 µL of the AChE solution to initiate the pre-incubation. Mix gently and incubate for 15 minutes at 25°C.

-

Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.

-

-

Data Acquisition :

-

Immediately place the plate in a microplate reader.

-

Measure the change in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.

-

-

Data Analysis :

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each eseroline concentration relative to the control (solvent only).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Conclusion

(-)-Eseroline fumarate is a pharmacologically distinct molecule characterized by a dual mechanism of action. Its reversible, competitive inhibition of acetylcholinesterase provides a basis for cholinergic effects, while its potent agonism at µ-opioid receptors underlies its significant analgesic properties. This combination of activities makes it a compound of considerable interest for research into the modulation of both cholinergic and opioid pathways. However, its potential for neurotoxicity at higher concentrations must be considered in any therapeutic development context. The experimental frameworks provided herein offer standard methodologies for the further investigation and characterization of eseroline and other compounds with similarly complex pharmacological profiles.

References

- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 8. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Eseroline Fumarate: A Technical Guide to the multifaceted physostigmine metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a primary metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), has emerged as a molecule of significant pharmacological interest.[1][2] Formed through the hydrolysis of its parent compound, (-)-eseroline exhibits a complex and dualistic pharmacological profile, acting as both a reversible acetylcholinesterase (AChE) inhibitor and an opioid receptor agonist.[3][4] This technical guide provides a comprehensive overview of (-)-eseroline fumarate (B1241708), consolidating quantitative data, detailing experimental protocols for its characterization, and visualizing its metabolic and signaling pathways. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the study and development of cholinergic and opioid-related therapeutics. While physostigmine itself has been explored for conditions like Alzheimer's disease, the distinct properties of (-)-eseroline, including its potential for neurotoxicity at higher concentrations, warrant a thorough and nuanced understanding.[5][6]

Pharmacological and Metabolic Data

The following tables summarize the key quantitative data reported for (-)-eseroline, providing a comparative overview of its enzymatic inhibition, receptor binding, and toxicological profile.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

| Enzyme Source | Inhibitor | K | Reference |

| Electric Eel AChE | (-)-Eseroline | 0.15 ± 0.08 | [3] |

| Human Red Blood Cell AChE | (-)-Eseroline | 0.22 ± 0.10 | [3] |

| Rat Brain AChE | (-)-Eseroline | 0.61 ± 0.12 | [3] |

| Horse Serum BuChE | (-)-Eseroline | 208 ± 42 | [3] |

Table 2: Opioid Receptor Binding and Activity

| Receptor Type | Ligand | Binding Affinity (IC | Functional Activity | Reference |

| Rat Brain Opiate Receptors | (-)-Eseroline | Equal affinity to (+)-eseroline | Agonist (inhibits adenylate cyclase) | [7] |

| Mu (μ) Opioid Receptor | (-)-Eseroline | Not explicitly quantified, but potent in vivo agonist activity | Potent narcotic agonist activity in vivo, similar to morphine | [7] |

Table 3: Neurotoxicity Data

| Cell Line | Assay | IC | Reference |

| Neuroblastoma-glioma hybrid NG108-15 | Adenine Nucleotide Release | 40 - 75 μM | [5] |

| Neuroblastoma-glioma hybrid NG108-15 | LDH Leakage | 40 - 75 μM | [5] |

| Mouse Neuroblastoma N1E-115 | Adenine Nucleotide Release | 40 - 75 μM | [5] |

| Mouse Neuroblastoma N1E-115 | LDH Leakage | 40 - 75 μM | [5] |

| Rat Glioma C6 | Adenine Nucleotide Release | 80 - 120 μM | [5] |

| Rat Glioma C6 | LDH Leakage | 80 - 120 μM | [5] |

| Rat Liver ARL-15 | Adenine Nucleotide Release / LDH Leakage | > 120 μM (more resistant) | [5] |

| Mouse Neuroblastoma N1E-115 | ATP Depletion | >50% loss at 0.3 mM (1 hr) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of (-)-eseroline fumarate.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method for determining cholinesterase activity.[8]

a. Reagents:

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer)

-

Butyrylthiocholine iodide (BTCI) solution (14 mM in phosphate buffer)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution (e.g., 1 U/mL in phosphate buffer)

-

This compound stock solution (e.g., 10 mM in a suitable solvent like DMSO, with serial dilutions in phosphate buffer)

b. Assay Procedure (96-well plate format):

-

To each well of a 96-well microplate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 20 µL of the respective this compound working solutions to the inhibitor sample wells. For control wells (no inhibitor), add 20 µL of phosphate buffer.

-

Add 20 µL of the enzyme solution (AChE or BuChE) to all wells except the blank.

-

Gently mix and pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

-

Immediately add 20 µL of the 10 mM DTNB solution to all wells.

-

Place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-20 minutes.

c. Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC

50value. The Kivalue can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Guinea Pig Ileum Contraction Assay

This ex vivo protocol is a classic method for assessing the effects of drugs on smooth muscle contraction and is particularly useful for characterizing opioid and muscarinic receptor activity.[5][9]

a. Preparation of the Tissue:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Gently flush the lumen of the ileum segment with pre-warmed Tyrode's solution to remove its contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

Tie a thread to each end of the tissue segment.

b. Experimental Setup:

-

Suspend the ileum segment in an organ bath containing Tyrode's solution, maintained at 32-33°C and continuously aerated with oxygen.

-

Attach one end of the tissue to a fixed point in the organ bath and the other end to an isotonic force transducer connected to a data acquisition system.

-

Apply a resting tension of 0.5g and allow the tissue to equilibrate for at least 30 minutes, with regular washing with fresh Tyrode's solution.

c. Assay Procedure:

-

To assess opioid agonist activity, electrically evoke contractions of the ileum using transmural stimulation. Add increasing concentrations of this compound to the organ bath and measure the inhibition of the electrically evoked twitches.[4]

-

To assess muscarinic agonist activity, in the presence of an opioid antagonist like naloxone (B1662785) to block opioid effects, add increasing concentrations of this compound to the organ bath and measure the resulting contractions.[3] These contractions can be subsequently challenged with a muscarinic antagonist like atropine (B194438) to confirm the receptor-mediated effect.[3]

-

Record the contractile responses and construct concentration-response curves to determine the potency (EC

50) and efficacy of this compound.

Neurotoxicity Assay in Neuronal Cell Culture

This protocol describes methods to assess the cytotoxic effects of this compound on neuronal cell lines.[5]

a. Cell Culture:

-

Culture neuronal cell lines such as mouse neuroblastoma N1E-115 or neuroblastoma-glioma hybrid NG108-15 in appropriate culture medium and conditions.

b. Lactate Dehydrogenase (LDH) Leakage Assay:

-

Plate the neuronal cells in a 96-well plate at an optimal density and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

-

Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.

-

Add the LDH assay reaction mixture (containing a tetrazolium salt) to each well with the supernatant.

-

Incubate the plate in the dark at room temperature for up to 30 minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed to release total LDH).

c. ATP Measurement Assay:

-

Plate and treat the cells with this compound as described for the LDH assay.

-

At the end of the treatment period, add a reagent that lyses the cells and stabilizes ATP.

-

Add a luciferase-based ATP detection reagent to the wells. The luminescence produced is proportional to the amount of ATP present.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of ATP depletion relative to untreated control cells.

High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma

This method allows for the sensitive and specific quantification of (-)-eseroline and its parent compound, physostigmine, in biological samples.[10]

a. Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard (e.g., N-methylphysostigmine).

-

Perform liquid-liquid extraction using an appropriate organic solvent.

-

Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

b. HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., Kinetex C18).

-

Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), both potentially acidified (e.g., with 0.1% formic acid).

-

Flow Rate: As optimized for the specific column and separation.

-

Detection: Fluorescence detection with excitation at 254 nm and emission at 355 nm.

c. Data Analysis:

-

Construct a calibration curve using known concentrations of this compound.

-

Quantify the concentration of (-)-eseroline in the plasma samples by comparing their peak areas to the calibration curve, normalized to the internal standard. The reported limit of detection (LOD) and lower limit of quantification (LLOQ) for both eseroline (B613827) and physostigmine are 0.025 ng/mL and 0.05 ng/mL, respectively.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways associated with (-)-eseroline.

Conclusion

This compound presents a compelling case for continued investigation. Its dual action as a reversible acetylcholinesterase inhibitor and an opioid agonist distinguishes it from its parent compound, physostigmine. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore its pharmacological properties further. However, the potential for neurotoxicity, particularly the induction of neuronal cell death through ATP depletion, underscores the need for careful dose-response studies and a thorough understanding of its safety profile. Future research should focus on elucidating the specific signaling cascades initiated by (-)-eseroline at opioid and muscarinic receptors and on obtaining a more complete pharmacokinetic profile to better predict its in vivo behavior. A comprehensive understanding of these aspects will be crucial for any potential therapeutic development of (-)-eseroline or its analogs.

References

- 1. Physostigmine - Wikipedia [en.wikipedia.org]

- 2. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenserine: a physostigmine derivative that is a long-acting inhibitor of cholinesterase and demonstrates a wide dose range for attenuating a scopolamine-induced learning impairment of rats in a 14-unit T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functionally selective and biased agonists of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Opioid Agonist Properties of (-)-Eseroline Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), exhibits potent opioid agonist properties. This technical guide provides a comprehensive overview of the available scientific data on the opioid activity of its fumarate (B1241708) salt. While quantitative data on its direct interaction with opioid receptors remains to be fully elucidated in publicly available literature, this document summarizes its known pharmacological effects, details relevant experimental protocols for its characterization, and visualizes the pertinent biological pathways and workflows.

Introduction

(-)-Eseroline is a fascinating molecule that demonstrates a dual pharmacological profile, acting as both a weak, reversible acetylcholinesterase (AChE) inhibitor and a potent opioid agonist.[1][2] Its antinociceptive effects have been reported to be stronger than those of morphine in some preclinical models, and these effects are sensitive to antagonism by naloxone (B1662785), strongly indicating mediation through opioid receptors.[3][4] This guide focuses on the opioid-mediated characteristics of (-)-eseroline fumarate, providing a technical resource for researchers in pain management and opioid drug development.

Quantitative Data

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of (-)-Eseroline [2]

| Enzyme Source | Enzyme Type | Inhibition Constant (Ki) (μM) |

| Electric Eel | AChE | 0.15 ± 0.08 |

| Human Red Blood Cells | AChE | 0.22 ± 0.10 |

| Rat Brain | AChE | 0.61 ± 0.12 |

| Horse Serum | BuChE | 208 ± 42 |

In Vitro Pharmacology

The opioid-like activity of (-)-eseroline has been demonstrated in classic in vitro bioassays.

Table 2: In Vitro Opioid Activity of (-)-Eseroline

| Preparation | Effect | Antagonist Sensitivity | Reference |

| Guinea Pig Ileum (electrically stimulated) | Inhibition of twitch contractions | Reversed by naloxone | [1][3] |

| Mouse Vas Deferens (electrically stimulated) | Inhibition of twitch contractions | Reversed by naloxone | [3] |

In Vivo Pharmacology

Preclinical studies have consistently shown the potent antinociceptive effects of (-)-eseroline.

Table 3: In Vivo Antinociceptive Effects of (-)-Eseroline

| Animal Model | Test | Dose and Route | Observations | Antagonist Sensitivity | Reference |

| Rat | Noxious mechanical and thermal stimuli | 5 mg/kg i.p. | Suppression of nociceptive responses | Antagonized by naloxone (1 mg/kg i.p.) | [4] |

| Rodents | Various antinociceptive tests | Not specified | Stronger than morphine, shorter duration | Not specified | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the opioid properties of compounds like (-)-eseroline.

Radioligand Binding Assay for Opioid Receptors

This assay is used to determine the binding affinity (Ki) of a compound for different opioid receptor subtypes.

-

Materials:

-

Cell membranes expressing recombinant human μ, δ, and κ opioid receptors.

-

Radioligands: [³H]-DAMGO (for μ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone at a high concentration).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

For non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of naloxone.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value (the concentration of (-)-eseroline that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to opioid receptors upon agonist binding.

-

Materials:

-

Cell membranes expressing opioid receptors.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, EDTA, and NaCl).

-

Full agonist control (e.g., DAMGO).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.

-

Add varying concentrations of this compound or a full agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.

-

Guinea Pig Ileum Bioassay

This classic bioassay assesses the inhibitory effect of opioids on neurotransmitter release in a peripheral tissue.

-

Materials:

-

Isolated guinea pig ileum segment.

-

Organ bath with Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isotonic transducer and recording system.

-

Field electrodes for electrical stimulation.

-

This compound.

-

Naloxone.

-

-

Procedure:

-

Mount a segment of the guinea pig ileum in the organ bath under a slight tension.

-

Allow the tissue to equilibrate.

-

Apply electrical field stimulation to induce regular twitch contractions.

-

Once a stable baseline of contractions is achieved, add cumulative concentrations of this compound to the bath.

-

Record the inhibition of the twitch height at each concentration.

-

To confirm opioid receptor mediation, pre-incubate the tissue with naloxone before adding (-)-eseroline and observe for antagonism of the inhibitory effect.

-

Calculate the IC50 value for (-)-eseroline.

-

Mouse Hot Plate Test

This in vivo assay measures the analgesic effect of a compound against a thermal pain stimulus.

-

Materials:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Mice.

-

This compound.

-

Vehicle control.

-

Naloxone.

-

Timer.

-

-

Procedure:

-

Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous, intraperitoneal).

-

At a predetermined time after injection, place a mouse on the hot plate.

-

Start the timer and observe the mouse for nociceptive responses, such as licking a hind paw or jumping.

-

Record the latency to the first response.

-

A cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage.

-

To test for opioid-mediated effects, administer naloxone prior to (-)-eseroline and observe for a reversal of the analgesic effect.

-

Calculate the percent maximum possible effect (%MPE) and determine the ED50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for μ-opioid receptor activation and the general workflow for a GTPγS binding assay.

References

- 1. Opiatelike actions of eseroline, an eserine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine [pubmed.ncbi.nlm.nih.gov]

- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acetylcholinesterase Inhibition of (-)-Eseroline Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Eseroline, a natural alkaloid and a metabolite of physostigmine (B191203) (eserine), has garnered attention for its pharmacological activities, including its role as an acetylcholinesterase (AChE) inhibitor. By reversibly binding to and inhibiting AChE, (-)-eseroline increases the concentration of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action is of significant interest in the research and development of therapeutics for conditions characterized by cholinergic deficits, such as Alzheimer's disease. This technical guide provides a comprehensive overview of the acetylcholinesterase inhibition of (-)-eseroline, with a focus on its fumarate (B1241708) salt. It details the quantitative inhibition data, experimental protocols, and relevant biological pathways.

Mechanism of Action

(-)-Eseroline acts as a reversible and competitive inhibitor of acetylcholinesterase.[1][2] Its inhibitory action is rapid, developing in less than 15 seconds, and is also quickly reversible upon dilution.[1] Unlike its parent compound, physostigmine, which has a carbamoyl (B1232498) group that leads to a more prolonged inhibition, (-)-eseroline's interaction with the enzyme is more transient.[2] The kinetic rates for the association and dissociation of (-)-eseroline with acetylchololinesterase are two orders of magnitude higher than those of eserine.[2] This suggests a more rapid binding and release from the enzyme's active site.

Interestingly, one study has reported that (-)-eseroline and its oxidation product, rubreserine, lacked anticholinesterase activity in concentrations up to 30 mM.[3] This contrasts with other studies that have demonstrated its inhibitory potential at much lower concentrations. This discrepancy may be attributable to differences in experimental conditions and warrants further investigation.

Quantitative Inhibition Data

Table 1: Inhibitory Activity of (-)-Eseroline against Acetylcholinesterase (AChE)

| Enzyme Source | Ki (μM) | Notes | Reference |

| Electric Eel | 0.15 ± 0.08 | Competitive inhibitor. | [1] |

| Human Red Blood Cells | 0.22 ± 0.10 | Competitive inhibitor. | [1] |

| Rat Brain | 0.61 ± 0.12 | Competitive inhibitor. | [1] |

Table 2: Inhibitory Activity of (-)-Eseroline against Butyrylcholinesterase (BuChE)

| Enzyme Source | Ki (μM) | Notes | Reference |

| Horse Serum | 208 ± 42 | Weak inhibitor. | [1] |

Experimental Protocols

Synthesis of (-)-Eseroline Fumarate

A general procedure for the preparation of the fumarate salt of an eseroline (B613827) derivative involves dissolving the free base in a suitable solvent, such as methanol (B129727) or ether, and treating it with a solution of one equivalent of fumaric acid in a solvent like methanol or ethanol.[4] Crystallization of the fumarate salt can then be induced by the addition of a less polar solvent, such as ether or pentane.[4] The resulting solid can be purified by recrystallization.[4]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining acetylcholinesterase inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[5]

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

This compound (test compound)

-

A known AChE inhibitor as a positive control (e.g., physostigmine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

Prepare a series of dilutions of this compound and the positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit the enzyme.

-

-

Assay in 96-well plate:

-

To each well, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations (or solvent for the control).

-

Add the AChE solution to each well and pre-incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway

The inhibition of acetylcholinesterase by (-)-eseroline leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine then hyperstimulates postsynaptic cholinergic receptors, namely nicotinic and muscarinic receptors. This can trigger a cascade of downstream signaling events within the postsynaptic neuron.

Experimental Workflow for Inhibitor Characterization

A comprehensive workflow for characterizing a novel acetylcholinesterase inhibitor like this compound would involve a multi-step process, from initial screening to in vivo evaluation.

Conclusion

This compound presents itself as a noteworthy reversible inhibitor of acetylcholinesterase. Its rapid and transient inhibitory action distinguishes it from its parent compound, physostigmine. The available quantitative data, primarily in the form of Ki values, indicates a potent inhibition of AChE from various species, with significantly weaker activity against BuChE, suggesting a degree of selectivity. The well-established experimental protocols, such as the Ellman's assay, provide a robust framework for the further characterization of its inhibitory properties. Understanding the downstream consequences of enhanced cholinergic signaling through nicotinic and muscarinic receptors is crucial for elucidating its full pharmacological profile. The comprehensive experimental workflow outlined in this guide provides a roadmap for researchers and drug development professionals to thoroughly investigate the therapeutic potential of this compound and similar compounds. Further studies are warranted to determine specific IC50 values for the fumarate salt and to explore its efficacy and safety in relevant preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Eseroline fumarate structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of (-)-Eseroline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Eseroline is a fascinating scaffold in medicinal chemistry, derived from the natural acetylcholinesterase inhibitor, physostigmine (B191203). It has garnered significant interest due to its dual pharmacological profile, acting as both a potent, reversible inhibitor of acetylcholinesterase (AChE) and an agonist at opioid receptors.[1][2] This dual activity presents unique opportunities and challenges for drug design. This document provides a comprehensive technical overview of the structure-activity relationships (SAR) of (-)-eseroline, detailing how specific structural modifications influence its affinity and potency at its primary biological targets. It includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to guide further research and development.

Core Structure-Activity Relationships (SAR)

The pharmacological profile of eseroline (B613827) analogs is primarily dictated by modifications at two key positions: the phenolic hydroxyl group at the C5 position and the N1-methyl group of the pyrrolidine (B122466) ring.

Modifications of the Phenolic Hydroxyl Group (C5)

The free phenolic hydroxyl group is crucial for eseroline's potent opioid receptor agonist activity, drawing structural parallels to the phenolic hydroxyl of morphine.[3] However, this group is also the site of carbamoylation, which converts eseroline into physostigmine-like molecules with pronounced AChE inhibitory activity.

-

Carbamoylation: The addition of a carbamoyl (B1232498) group to the C5 hydroxyl significantly enhances AChE inhibition. The nature of the substituent on the carbamoyl nitrogen influences both potency and selectivity.

-

Hydrophobicity: In general, increasing the hydrophobicity of simple, non-branching carbamoyl groups (e.g., butyl-, octyl-, benzylcarbamoyl) does not significantly alter potency against AChE.[4]

-

Bulky Groups: Introduction of bulky, branched carbamoyl groups (e.g., N-benzyl-N-benzyl-allophanyl) leads to poor anticholinesterase activity.[4]

-

Aromaticity and Selectivity: An N-phenylcarbamoyl group maintains high potency against AChE, comparable to a benzylcarbamoyl group, but dramatically decreases potency against butyrylcholinesterase (BChE) by 50- to 100-fold, thereby greatly increasing selectivity for AChE.[4]

-

Modifications at the N1-Position

The N1-position of the pyrrolidine ring is another critical site for modification that modulates activity at both AChE and opioid receptors.

-

AChE Inhibition:

-

Hydrophobicity: Increasing the hydrophobicity of the N1-substituent (e.g., replacing the methyl with allyl-, phenethyl-, or -benzylphysostigmine) generally decreases potency against AChE.[4]

-

Quaternarization: N(1)-quaternarization (e.g., physostigmine methosulfate) increases potency against AChE but reduces potency against BChE.[4]

-

-

Opioid Receptor Activity: The N1-methyl group is analogous to the N-methyl group in morphine, which is critical for opioid receptor agonism. Modifications at this position can significantly alter opioid receptor affinity and efficacy.

Opioid Agonist Properties

(-)-Eseroline itself is a potent antinociceptive agent, with reports suggesting it is stronger than morphine in several animal models.[2] Its opioid-like effects are demonstrated by its ability to inhibit electrically stimulated contractions of guinea-pig ileum and mouse vas deferens.[1][2] This activity is naloxone-reversible, confirming action via opioid receptors. The structural resemblance between the tetracyclic core of eseroline and the scaffold of morphine provides a basis for its opioid activity.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for (-)-eseroline and representative analogs, highlighting their activity at cholinesterases and opioid receptors.

Table 1: Cholinesterase Inhibition Data for (-)-Eseroline and Analogs

| Compound/Analog | Modification | Target Enzyme | Activity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|---|

| (-)-Eseroline | - | Electric Eel AChE | Kᵢ: 0.15 µM | [1] |

| Human RBC AChE | Kᵢ: 0.22 µM | [1] | ||

| Rat Brain AChE | Kᵢ: 0.61 µM | [1] | ||

| Horse Serum BChE | Kᵢ: 208 µM | [1] | ||

| Phenserine | N1-phenylcarbamoyl | E. electricus AChE | IC₅₀: 0.013 µM | [5] |

| Heptyl-physostigmine | C5-heptylcarbamoyl | Human Brain AChE | IC₅₀: 31.2 nM | [6] |

| Benzylcarbamoyl eseroline | C5-benzylcarbamoyl | Human Brain AChE | Potent | [4] |

| N-phenylcarbamoyl eseroline | C5-phenylcarbamoyl | Human Brain AChE | Potent (similar to benzyl) | [4] |

| | | Human Brain BChE | 50-100x less potent vs. benzyl (B1604629) |[4] |

Table 2: Opioid Receptor Binding Profile (Illustrative)

| Compound | Receptor Subtype | Radioligand | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|---|

| (-)-Eseroline | µ (mu) | [³H]DAMGO | High Affinity | [2][7] |

| δ (delta) | [³H]DPDPE | Moderate Affinity | [8] | |

| κ (kappa) | [³H]U-69593 | Low Affinity | [8] |

| Morphine | µ (mu) | [³H]DAMGO | Kᵢ: 1.2 nM |[7] |

Experimental Protocols

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE inhibitory activity using the colorimetric method developed by Ellman.[9][10]

Principle: The assay measures the activity of AChE through a coupled enzymatic reaction. First, AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863). The free sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically by its absorbance at 412 nm.[9] The rate of color formation is proportional to AChE activity.

Materials:

-

0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

-

AChE enzyme solution (e.g., from Electrophorus electricus or human erythrocytes) at 1 U/mL

-

Test compounds (e.g., eseroline analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare all solutions fresh. The ATCI solution should be prepared daily.[9] Keep the AChE solution on ice.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume: 180 µL)[9]:

-

Blank: 170 µL Phosphate Buffer + 10 µL DTNB

-

Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Solvent

-

Test Sample (Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Test Compound Solution

-

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10-15 minutes at 25°C.[9][11]

-

Reaction Initiation: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. To the blank wells, add 10 µL of deionized water.[9]

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[9]

-

Data Analysis: Calculate the rate of reaction (V) for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the test compound concentration.[12]

Protocol: Opioid Receptor Radioligand Competition Binding Assay

This protocol describes the determination of a compound's binding affinity (Kᵢ) for a specific opioid receptor subtype.[13]

Principle: This assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to a specific receptor population. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The affinity is expressed as the inhibitor constant (Kᵢ).[13]

Materials:

-

Cell membranes from cell lines stably expressing the human opioid receptor of interest (µ, δ, or κ).[14]

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE or [³H]deltorphin-2 (for δ), [³H]U-69593 (for κ).[8][14]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled test compounds (eseroline analogs)

-

Non-specific binding agent (e.g., 10 µM Naloxone)

-

Glass fiber filter mats (e.g., Whatman GF/B)

-

Cell harvester for rapid filtration

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In polypropylene (B1209903) tubes or a 96-well plate, add the following components:

-

Total Binding: Assay Buffer + Cell Membranes + Radioligand

-

Non-specific Binding (NSB): Assay Buffer + Cell Membranes + Radioligand + high concentration of Naloxone

-

Competition: Assay Buffer + Cell Membranes + Radioligand + varying concentrations of Test Compound

-

-

Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the dried filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Signaling Pathways and Workflows

Opioid Receptor Signaling

(-)-Eseroline and its analogs primarily exert their opioid effects through the Gᵢ/ₒ-coupled opioid receptors. Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαᵢ/ₒ and Gβγ subunits, which initiate downstream signaling cascades.

Experimental Workflows

The following diagrams illustrate the standardized workflows for the key assays described in this guide.

References

- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure--activity relationships of eseroline and morphine: ab initio quantum-chemical study of the electrostatic potential and of the interaction energy with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity profiles of morphine, codeine, dihydrocodeine and their glucuronides at opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]

- 12. japsonline.com [japsonline.com]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]

- 15. benchchem.com [benchchem.com]

(-)-Eseroline Fumarate: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a natural metabolite of the acetylcholinesterase inhibitor physostigmine (B191203), presents a unique pharmacological profile characterized by a dual mechanism of action. It functions as a potent agonist at the µ-opioid receptor, mediating analgesic effects, while also acting as a weak, reversible inhibitor of acetylcholinesterase (AChE).[1] This technical guide provides an in-depth overview of the pharmacological properties of (-)-eseroline fumarate (B1241708), consolidating available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways to support further research and drug development efforts.

Core Pharmacological Activities

(-)-Eseroline's primary pharmacological effects stem from its interaction with two distinct protein targets:

-

Opioid System: It is an agonist at opioid receptors, with a pronounced effect on the µ-opioid receptor subtype. This interaction is responsible for its analgesic properties.[1]

-

Cholinergic System: It acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). However, this inhibition is weak and readily reversible.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of (-)-eseroline.

Table 1: Opioid Receptor Binding Affinities and Functional Potencies

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Assay Type |

| µ-Opioid | Data Not Available | Data Not Available | |

| δ-Opioid | Data Not Available | Data Not Available | |

| κ-Opioid | Data Not Available | Data Not Available |

Table 2: Acetylcholinesterase (AChE) Inhibition

| Enzyme Source | Inhibition Constant (Ki) |

| Electric Eel | 0.15 ± 0.08 µM[2] |

| Human Red Blood Cells | 0.22 ± 0.10 µM[2] |

| Rat Brain | 0.61 ± 0.12 µM[2] |

| Horse Serum (Butyrylcholinesterase) | 208 ± 42 µM[2] |

Signaling Pathways and Mechanisms of Action

µ-Opioid Receptor Signaling

As a µ-opioid receptor agonist, (-)-eseroline activates inhibitory G-protein (Gαi/o) signaling pathways upon binding. This initiates a cascade of intracellular events that ultimately lead to its analgesic and other opioid-mediated effects.

Acetylcholinesterase Inhibition

(-)-Eseroline reversibly binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an increase in its concentration in the synaptic cleft. This results in enhanced cholinergic neurotransmission.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays relevant to the pharmacological characterization of (-)-eseroline are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol describes a general method to determine the binding affinity (Ki) of (-)-eseroline for µ, δ, and κ opioid receptors.

-

Objective: To quantify the binding affinity of (-)-eseroline fumarate for opioid receptor subtypes.

-

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

-

Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE or [³H]-Naltrindole (for δ), [³H]-U69,593 (for κ).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Naloxone (10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or a dilution of (-)-eseroline.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of (-)-eseroline.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay for Functional Opioid Receptor Activity

This functional assay measures the ability of (-)-eseroline to activate G-proteins coupled to opioid receptors.

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]-GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine cell membranes, GDP, and varying concentrations of (-)-eseroline.

-

Initiate the reaction by adding [³⁵S]-GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold buffer.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]-GTPγS bound against the log concentration of (-)-eseroline.

-

Determine the EC50 and Emax values from the resulting dose-response curve.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory potency of (-)-eseroline on AChE.

-

Objective: To quantify the IC50 of this compound for acetylcholinesterase.

-

Materials:

-

Acetylcholinesterase (from electric eel, human erythrocytes, or rat brain).

-

Acetylthiocholine iodide (ATCI) - substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

-

This compound stock solution.

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0).

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and either buffer (for control) or a dilution of (-)-eseroline.

-

Add the AChE enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of (-)-eseroline.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the log concentration of (-)-eseroline to determine the IC50 value.

-

Hot Plate Test for Analgesia in Rodents

This in vivo assay assesses the central analgesic effects of (-)-eseroline.

-

Objective: To evaluate the analgesic efficacy of this compound.

-

Materials:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Mice or rats.

-

This compound solution for injection (e.g., subcutaneous).

-

Vehicle control (e.g., saline).

-

Positive control (e.g., morphine).

-

-

Procedure:

-

Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) for each animal by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Administer this compound, vehicle, or positive control to different groups of animals.

-

At various time points after administration (e.g., 15, 30, 60, 90 minutes), place each animal back on the hot plate and record the latency to the nociceptive response.

-

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE between the treatment groups to determine the analgesic effect of (-)-eseroline.

-

Neurotoxicity

It is important to note that (-)-eseroline has been reported to exhibit neurotoxic effects. Studies have shown that it can induce neuronal cell death, potentially through a mechanism involving the depletion of cellular ATP.[3] This aspect should be carefully considered in any future drug development efforts.

Conclusion

This compound possesses a distinct pharmacological profile as a µ-opioid receptor agonist and a weak, reversible acetylcholinesterase inhibitor. While its AChE inhibitory activity is well-quantified, a significant gap exists in the literature regarding its specific binding affinities and functional potencies at the different opioid receptor subtypes. The experimental protocols detailed in this guide provide a framework for future studies aimed at fully elucidating its pharmacological characteristics. A thorough understanding of its dual mechanism of action and potential neurotoxicity is crucial for evaluating its therapeutic potential and guiding further research in the development of novel analgesics.

References

- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Discovery and synthesis of (-)-Eseroline

An In-depth Technical Guide to the Discovery and Synthesis of (-)-Eseroline

Introduction

(-)-Eseroline is a potent opioid agonist and a key metabolite of the acetylcholinesterase inhibitor, physostigmine (B191203).[1][2] Physostigmine, the primary alkaloid isolated from the Calabar bean (Physostigma venenosum), has a long history in medicine, particularly in the treatment of myasthenia gravis and as an antidote to curare poisoning.[2] Eseroline (B613827) itself is a pharmacologically significant molecule, exhibiting strong antinociceptive (pain-relieving) properties that are more potent than morphine in some studies.[3] Unlike its parent compound, eseroline's inhibition of acetylcholinesterase is weak and readily reversible.[1][4] This unique pharmacological profile, combined with its complex tricyclic pyrroloindole structure, has made (-)-eseroline a subject of significant interest for researchers in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the discovery, pharmacological activity, and total synthesis of (-)-eseroline. It includes detailed experimental protocols for key synthetic steps, tabulated quantitative data for easy comparison, and visualizations of synthetic and biological pathways to support researchers and scientists in the field.

Discovery and Pharmacological Profile

(-)-Eseroline was identified as a major metabolite of physostigmine.[2][5] While physostigmine's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine (B1216132) levels, eseroline's biological activities are distinct.[6]

Opioid Agonist Activity

Research has shown that eseroline is a potent antinociceptive agent with opioid receptor agonist properties, primarily acting on the μ-opioid receptor.[1][3] Its analgesic effect is reported to be stronger than morphine in various tests, with a rapid onset of action.[3] This activity is responsible for its powerful pain-relieving effects but also contributes to side effects such as respiratory depression.[1]

Acetylcholinesterase (AChE) Inhibition

Eseroline is a competitive inhibitor of acetylcholinesterase, but its action is significantly weaker and more readily reversible compared to physostigmine.[4] The inhibitory action is fully developed in under 15 seconds and is also rapidly reversible upon dilution.[4] This transient inhibition distinguishes it from the more sustained effect of its parent compound.

Neurotoxicity

Studies have indicated that eseroline can induce neuronal cell death, a toxic effect that may contribute to the overall toxicity of physostigmine.[7] The mechanism appears to involve a significant loss of cellular ATP, which precedes the leakage of lactate (B86563) dehydrogenase (LDH) and other markers of cell death.[7][8]

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the biological activity of eseroline.

| Parameter | Species/System | Value | Reference |

| AChE Inhibition (Ki) | Electric Eel | 0.15 ± 0.08 µM | [4] |

| Human Red Blood Cells | 0.22 ± 0.10 µM | [4] | |

| Rat Brain | 0.61 ± 0.12 µM | [4] | |

| BuChE Inhibition (Ki) | Horse Serum | 208 ± 42 µM | [4] |

| LDH Leakage (EC50, 24h) | NG-108-15 Cells | 40 - 75 µM | [7] |

| N1E-115 Cells | 40 - 75 µM | [7] | |

| Adenine Nucleotide Release (EC50, 24h) | NG-108-15 Cells | 40 - 75 µM | [7] |

| N1E-115 Cells | 40 - 75 µM | [7] |

Total Synthesis of (-)-Eseroline

The first total synthesis of physostigmine, and by extension the key intermediate (-)-eseroline, was a landmark achievement by Percy Lavon Julian and Josef Pikl in 1935.[2] Since then, numerous other synthetic strategies have been developed.

The Julian and Pikl Synthesis (Formal)

The seminal work by Julian and Pikl established a viable, albeit lengthy, pathway to the eseroline core. A key part of their strategy involved the formation of an oxindole (B195798) intermediate, followed by a series of transformations to construct the fused pyrrolidine (B122466) ring. The conversion of their synthesized (L)-eseroline to physostigmine was a known transformation at the time, making their work a formal total synthesis.[2][6]

References

- 1. Eseroline - Wikipedia [en.wikipedia.org]

- 2. Physostigmine - Wikipedia [en.wikipedia.org]

- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Episodes in the Story of Physostigmine [triggered.edina.clockss.org]

- 7. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on the Neurotoxicity and Side Effects of (-)-Eseroline Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Eseroline, a primary metabolite of the cholinesterase inhibitor physostigmine (B191203), has demonstrated neurotoxic properties that warrant careful consideration in drug development and research. This technical guide provides a comprehensive overview of the current understanding of (-)-eseroline fumarate's neurotoxicity and associated side effects. It consolidates quantitative data from in vitro studies, details relevant experimental methodologies, and elucidates the proposed mechanisms of action through signaling pathway and workflow diagrams. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the study and development of cholinergic compounds.

Introduction

(-)-Eseroline is a metabolite of physostigmine, a reversible cholinesterase inhibitor that has been investigated for various therapeutic applications.[1] While physostigmine's primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine (B1216132) levels, the pharmacological and toxicological profile of its metabolites, such as eseroline (B613827), is of significant interest.[1] Research has indicated that eseroline itself possesses biological activity, including opioid agonism and weak, reversible AChE inhibition.[2] However, concerns regarding its neurotoxicity have also emerged, suggesting that the formation of eseroline may contribute to the adverse effects observed with physostigmine administration.[3][4] This guide focuses specifically on the neurotoxicity and side effects associated with (-)-eseroline fumarate (B1241708), providing a detailed technical analysis for the scientific community.

Neurotoxicity of this compound

In vitro studies have established that (-)-eseroline induces neuronal cell death.[3] The primary mechanism implicated in this neurotoxicity is the depletion of cellular adenosine (B11128) triphosphate (ATP).[3][4]

Quantitative Data on In Vitro Neurotoxicity

The neurotoxic effects of (-)-eseroline have been quantified in various neuronal cell culture systems, primarily through the measurement of lactate (B86563) dehydrogenase (LDH) leakage and the release of adenine (B156593) nucleotides, which are indicative of cell membrane damage and energy depletion, respectively.[3]

| Cell Line | Assay | Concentration for 50% Effect (EC50) | Exposure Time | Reference |

| NG-108-15 (neuroblastoma-glioma hybrid) | Adenine Nucleotide Release | 40-75 µM | 24 hours | [3] |

| N1E-115 (mouse neuroblastoma) | Adenine Nucleotide Release | 40-75 µM | 24 hours | [3] |

| NG-108-15 (neuroblastoma-glioma hybrid) | LDH Leakage | 40-75 µM | 24 hours | [3] |

| N1E-115 (mouse neuroblastoma) | LDH Leakage | 40-75 µM | 24 hours | [3] |

| C6 (rat glioma) | Adenine Nucleotide Release / LDH Leakage | 80-120 µM | 24 hours | [3] |

| ARL-15 (rat liver) | Adenine Nucleotide Release / LDH Leakage | 80-120 µM | 24 hours | [3] |

| N1E-115 (mouse neuroblastoma) | ATP Depletion (>50%) | 0.3 mM (300 µM) | 1 hour | [3][4] |

Table 1: Summary of in vitro neurotoxicity data for (-)-eseroline.

Extensive damage to neuronal cell lines has been observed through phase-contrast microscopy at eseroline concentrations as low as 75 µM.[3] It is noteworthy that significant ATP loss (over 50%) can be detected before LDH leakage becomes apparent, suggesting that energy depletion is an early event in the neurotoxic cascade.[3][4]

Side Effects of this compound

As a metabolite of physostigmine and a weak cholinesterase inhibitor itself, (-)-eseroline is expected to produce cholinomimetic side effects, particularly at higher concentrations.[5][2] These effects are a result of the overstimulation of muscarinic and nicotinic acetylcholine receptors.[6]

Cholinergic Toxidrome

| System | Muscarinic Effects (SLUDGEM) | Nicotinic Effects |

| Gastrointestinal | Salivation, Lacrimation, Urination, Defecation, GI cramping, Emesis | - |

| Cardiovascular | Bradycardia, Hypotension | Tachycardia, Hypertension |

| Respiratory | Bronchorrhea, Bronchospasm | Respiratory muscle weakness/paralysis |

| Ocular | Miosis (pupil constriction) | Mydriasis (pupil dilation) |

| Integumentary | Sweating | - |

| Neuromuscular | - | Muscle fasciculations, weakness, paralysis |

| Central Nervous System | - | Seizures, coma |

Table 2: Potential Cholinomimetic Side Effects of this compound.

The acronym SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal cramping, Emesis) is often used to remember the muscarinic effects.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of (-)-eseroline neurotoxicity.

Lactate Dehydrogenase (LDH) Leakage Assay

This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a colored formazan (B1609692) product. The amount of formazan is proportional to the amount of LDH released and is quantified spectrophotometrically.

Protocol:

-

Cell Culture and Treatment: Plate neuronal cells in 96-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired duration. Include vehicle-treated cells as a negative control and cells treated with a lysis buffer as a positive control (total LDH).

-

Sample Collection: Carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture containing lactate, NAD+, and INT.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Stop the reaction and measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of LDH release for each treatment group relative to the positive control.

Adenosine Triphosphate (ATP) Depletion Assay

This assay measures the intracellular ATP concentration as an indicator of cell viability and metabolic health.

Principle: The assay utilizes the ATP-dependent luciferase-catalyzed oxidation of luciferin (B1168401), which produces light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol:

-

Cell Culture and Treatment: Plate neuronal cells in opaque-walled 96-well plates suitable for luminescence measurements. Treat the cells with this compound at various concentrations and for different durations.

-

Cell Lysis: Add a cell lysis reagent to each well to release the intracellular ATP.

-

Luciferase Reaction: Add the ATP assay reagent containing luciferase and luciferin to each well.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the reaction to stabilize.

-

Measurement: Measure the luminescence using a luminometer.

-

Calculation: Determine the ATP levels in treated cells relative to untreated controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for (-)-eseroline-induced neurotoxicity and a typical experimental workflow for its assessment.

Proposed Signaling Pathway of (-)-Eseroline Neurotoxicity

Based on the available evidence suggesting ATP depletion as a key mechanism, a putative signaling pathway is proposed. This pathway integrates the known effects of cholinesterase inhibitors and general mechanisms of neuronal cell death.

Caption: Proposed signaling pathway for (-)-eseroline-induced neurotoxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

The following diagram outlines a typical workflow for assessing the neurotoxicity of a compound like this compound in a laboratory setting.

Caption: Workflow for in vitro neurotoxicity assessment of (-)-eseroline.

Conclusion